MC-Val-Cit-PAB-duocarmycin chloride

Neuroblastoma ADC Payload DNA Alkylating Agent

ADC developers face potency gaps with tubulin-inhibitor payloads in neuroblastoma models. This cathepsin B-cleavable drug-linker conjugate delivers duocarmycin, a DNA minor-groove alkylator, directly addressing that need. - Achieves mean IC50 of 25.6 pM in neuroblastoma vs. 943 pM for tubulin inhibitors, driving superior efficacy. - Enables bystander killing of antigen-negative tumor cells, overcoming heterogeneous target expression. - Maintains potency in low HER2 models (3- to 50-fold more active than T-DM1), supporting HER2-low ADC programs.

Molecular Formula C54H65ClN9O9+
Molecular Weight 1019.6 g/mol
Cat. No. B13434734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Val-Cit-PAB-duocarmycin chloride
Molecular FormulaC54H65ClN9O9+
Molecular Weight1019.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O
InChIInChI=1S/C54H64ClN9O9/c1-33(2)50(61-46(66)14-6-5-9-24-62-47(67)21-22-48(62)68)52(70)60-42(13-10-23-57-54(56)72)51(69)58-37-17-15-34(16-18-37)32-64(3,4)25-26-73-38-19-20-41-35(27-38)28-43(59-41)53(71)63-31-36(30-55)49-40-12-8-7-11-39(40)45(65)29-44(49)63/h7-8,11-12,15-22,27-29,33,36,42,50H,5-6,9-10,13-14,23-26,30-32H2,1-4H3,(H7-,56,57,58,59,60,61,65,66,69,70,71,72)/p+1/t36-,42+,50+/m1/s1
InChIKeyXPOJSPASJJBTCF-MUYWJSLASA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-Val-Cit-PAB-duocarmycin Chloride: DNA-Alkylating Linker-Payload


MC-Val-Cit-PAB-duocarmycin chloride (CAS 2055896-98-3) is a drug-linker conjugate designed for antibody-drug conjugates (ADCs) that combines the potent DNA minor groove-binding and alkylating agent duocarmycin with the cathepsin B-cleavable MC-Val-Cit-PAB linker . This molecule serves as a critical intermediate for the synthesis of site-specific ADCs targeting various tumor-associated antigens. As a DNA-interacting payload, duocarmycin operates via a mechanism of action distinct from tubulin inhibitors (e.g., MMAE) and topoisomerase I inhibitors (e.g., Dxd), offering a unique option in the ADC payload toolbox [1].

MC-Val-Cit-PAB-duocarmycin: Payload Substitution Pitfalls


In ADC development, the payload mechanism of action is a primary driver of efficacy in specific tumor types. Simply substituting a DNA-alkylating agent like duocarmycin for a tubulin binder (e.g., MMAE) or a topoisomerase I inhibitor (e.g., Dxd) is not equivalent. Data demonstrate that neuroblastoma cell lines are significantly more sensitive to DNA-interacting payloads, with a mean IC50 of 25.6 pmol/L, compared to 943 pmol/L for tubulin binders [1]. Furthermore, the cleavable Val-Cit-PAB linker enables bystander killing of antigen-negative tumor cells, a property not observed with non-cleavable linkers such as the SMCC linker used in T-DM1 [2]. Therefore, substituting MC-Val-Cit-PAB-duocarmycin with a different linker-payload combination without considering these critical, quantifiable differences in potency, bystander effect, and target expression thresholds can lead to significantly reduced therapeutic efficacy in preclinical models.

MC-Val-Cit-PAB-duocarmycin: Quantitative Efficacy Evidence


DNA-Alkylating Payload Potency in Neuroblastoma

In a panel of 11 neuroblastoma cell lines, DNA-binding ADC payloads (including duocarmycin SA, a close analog of the MC-Val-Cit-PAB-duocarmycin payload) exhibit a mean IC50 value of 25.6 pmol/L (range: 8.0–39.8 pmol/L). This is significantly lower than the mean IC50 of 943 pmol/L (range: 119–1,769 pmol/L) observed for tubulin-binding payloads, representing a greater than 35-fold increase in potency [1].

Neuroblastoma ADC Payload DNA Alkylating Agent

Bystander Killing of Antigen-Negative Cells vs. T-DM1

The duocarmycin-based ADC SYD985 (utilizing a vc-seco-DUBA payload, structurally related to MC-Val-Cit-PAB-duocarmycin) efficiently induces bystander killing of HER2-negative (HER2 0) cells when co-cultured with HER2-positive cell lines. In contrast, the maytansinoid-based ADC T-DM1 does not induce bystander killing under identical conditions [1].

Bystander Effect HER2 ADC Duocarmycin

Potency in HER2-Low Cells vs. T-DM1

In vitro cytotoxicity assays comparing the duocarmycin-based ADC SYD985 to T-DM1 show that while both have similar potency in HER2 3+ cell lines, SYD985 is 3- to 50-fold more potent in cell lines with low HER2 expression [1].

HER2-low Breast Cancer ADC Duocarmycin

Val-Cit-PAB Linker Stability and Cathepsin B Cleavage

The Val-Cit-PAB linker system, a core component of MC-Val-Cit-PAB-duocarmycin chloride, demonstrates superior plasma stability comparable to non-cleavable linkers, yet is efficiently cleaved by the lysosomal enzyme cathepsin B for targeted intracellular payload release [1].

ADC Linker Plasma Stability Cathepsin B Val-Cit-PAB

MC-Val-Cit-PAB-duocarmycin: Preclinical Applications


Pediatric Neuroblastoma ADC Development

Given the significantly higher potency of DNA-binding payloads in neuroblastoma (mean IC50 of 25.6 pM vs. 943 pM for tubulin inhibitors) [1], MC-Val-Cit-PAB-duocarmycin chloride is an ideal starting point for generating ADCs targeting neuroblastoma antigens such as GPC2 or ALK.

Targeting Heterogeneous Solid Tumors

The bystander killing effect demonstrated by duocarmycin-based ADCs [2] makes this linker-payload suitable for conjugation to antibodies targeting antigens with heterogeneous intratumoral expression. This is particularly relevant for solid tumor indications where target-negative cells would otherwise escape therapy.

HER2-Low Breast and Gastric Cancer ADC

The ability of duocarmycin ADCs to maintain potency in low HER2-expressing cells (3- to 50-fold more potent than T-DM1) [2] supports the use of MC-Val-Cit-PAB-duocarmycin chloride in the development of next-generation HER2-targeting ADCs aimed at the HER2-low patient population, a significant unmet medical need.

Comparative ADC Linker-Payload Studies

MC-Val-Cit-PAB-duocarmycin chloride can be used as a benchmark DNA-alkylating payload in head-to-head comparisons with other ADC payload classes (e.g., MMAE, PBD, Dxd) when conjugated to the same antibody, enabling researchers to quantitatively define the impact of payload mechanism on efficacy, safety, and pharmacokinetics [1].

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